molecular formula C15H10BrN3O3S B12608570 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione CAS No. 905825-57-2

1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B12608570
CAS No.: 905825-57-2
M. Wt: 392.2 g/mol
InChI Key: BBCYYWVUABECNF-UHFFFAOYSA-N
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Description

1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, thiazole, and pyrrolidine moieties

Preparation Methods

The synthesis of 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the Indole Moiety: This can be achieved through methods such as the Bartoli reaction or Fischer indole synthesis.

    Introduction of the Thiazole Ring: This step may involve the cyclization of appropriate thioamide and α-haloketone precursors.

    Bromination and Acetylation: The indole-thiazole intermediate is then brominated and acetylated under controlled conditions.

    Formation of the Pyrrolidine-2,5-dione Ring: This final step involves the cyclization of the intermediate with a suitable dione precursor.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed on the bromine atom, introducing various functional groups.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell division and induction of apoptosis. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione include:

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

905825-57-2

Molecular Formula

C15H10BrN3O3S

Molecular Weight

392.2 g/mol

IUPAC Name

1-(4-acetyl-7-bromo-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H10BrN3O3S/c1-7(20)18-10-3-2-8(16)6-9(10)13-14(18)23-15(17-13)19-11(21)4-5-12(19)22/h2-3,6H,4-5H2,1H3

InChI Key

BBCYYWVUABECNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1SC(=N3)N4C(=O)CCC4=O

Origin of Product

United States

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